ethyl 5-{[6-(benzylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]sulfamoyl}-3-methyl-1-benzofuran-2-carboxylate
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Overview
Description
ETHYL 5-{[6-(BENZYLAMINO)-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL]SULFAMOYL}-3-METHYL-1-BENZOFURAN-2-CARBOXYLATE is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is known for its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. The unique structure of this compound, which includes a benzodiazole ring fused with a benzofuran moiety, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-{[6-(BENZYLAMINO)-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL]SULFAMOYL}-3-METHYL-1-BENZOFURAN-2-CARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include phenylhydrazine, methanesulfonic acid, and various organic solvents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-{[6-(BENZYLAMINO)-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL]SULFAMOYL}-3-METHYL-1-BENZOFURAN-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or aryl groups into the molecule.
Scientific Research Applications
ETHYL 5-{[6-(BENZYLAMINO)-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL]SULFAMOYL}-3-METHYL-1-BENZOFURAN-2-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 5-{[6-(BENZYLAMINO)-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL]SULFAMOYL}-3-METHYL-1-BENZOFURAN-2-CARBOXYLATE involves its interaction with specific molecular targets. The benzodiazole and benzofuran moieties can bind to enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid share structural similarities and biological activities.
Benzofuran Derivatives: Compounds such as 2-arylbenzofurans exhibit similar chemical properties and applications.
Uniqueness
ETHYL 5-{[6-(BENZYLAMINO)-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL]SULFAMOYL}-3-METHYL-1-BENZOFURAN-2-CARBOXYLATE is unique due to its specific combination of benzodiazole and benzofuran rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C28H28N4O6S |
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Molecular Weight |
548.6 g/mol |
IUPAC Name |
ethyl 5-[[6-(benzylamino)-1,3-dimethyl-2-oxobenzimidazol-5-yl]sulfamoyl]-3-methyl-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C28H28N4O6S/c1-5-37-27(33)26-17(2)20-13-19(11-12-25(20)38-26)39(35,36)30-22-15-24-23(31(3)28(34)32(24)4)14-21(22)29-16-18-9-7-6-8-10-18/h6-15,29-30H,5,16H2,1-4H3 |
InChI Key |
DGMBQASWUGTDMC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC4=C(C=C3NCC5=CC=CC=C5)N(C(=O)N4C)C)C |
Origin of Product |
United States |
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